molecular formula C10H13N3O B2684189 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- CAS No. 1171071-94-5

1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-

Cat. No.: B2684189
CAS No.: 1171071-94-5
M. Wt: 191.234
InChI Key: PARYOOFGSNPBEF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with an ethanamine group and a methoxy group attached

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe methoxy group is often introduced via methylation reactions using reagents such as methyl iodide in the presence of a base .

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- can be compared with other pyrrolopyridine derivatives, such as:

Properties

IUPAC Name

2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-14-9-3-2-8-10(13-9)7(4-5-11)6-12-8/h2-3,6,12H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARYOOFGSNPBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171071-94-5
Record name 2-{5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

An ethanol (20 mL) suspension of 5-methoxy-3-(2-nitroethyl)-1H-pyrrolo[3,2-b]pyridine (1.11 g) and palladium hydroxide/carbon (550 mg) was heated to 80° C. and an ethanol (2 mL) solution of hydrazine monohydrate (628 mg) was added dropwise, followed by stirring at 80° C. for one hour. The reaction mixture was air-cooled to room temperature, filtered with Celite (trade name), and then filtrate was concentrated to obtain [2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl]amine. The resulting product was dissolved in N,N-dimethylformamide (15 mL) and 3-fluorobenzoic acid (802 mg), HOAt (751 mg) and EDC hydrochloride (1.06 g) were sequentially added, followed by stirring at room temperature until materials disappear. To the reaction mixture, a cold aqueous saturated sodium hydrogen carbonate solution was added, followed by extraction with ethyl acetate. The organic layer was washed with saturated saline, dried over anhydrous sodium sulfate and then concentrated. The residue was dissolved in methanol (15 mL) and an aqueous 1N sodium hydroxide solution (3 mL) was added, followed by stirring for fifteen minutes. The reaction mixture was diluted with water and then extracted with ethyl acetate. The organic layer was washed with saturated saline, dried over anhydrous sodium sulfate and then concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to obtain 3-fluoro-N-[2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl]benzamide. The resulting product was dissolved in anhydrous acetonitrile (76 mL) and N,N-diethylaniline (two drops) was added, followed by deaeration with ultrasonic wave, argon substitution and further addition of phosphorus oxychloride (2.33 mL), followed by stirring at 80 to 85° C. overnight. The reaction mixture was air-cooled to room temperature and then concentrated. After the residue was dissolved in a mixed solvent of tetrahydrofuran and ethyl acetate, the solution was washed with an aqueous saturated sodium hydrogen carbonate solution and saturated saline, dried over anhydrous sodium sulfate and then concentrated to obtain a mixture of 6-(3-fluorophenyl)-2-methoxy-8,9-dihydro-5H-pyrido[4′,3′:4,5]pyrrolo[3,2-b]pyridine and 2-chloro-6-(3-fluorophenyl)-8,9-dihydro-5H-pyrido[4′,3′:4,5]pyrrolo[3,2-b]pyridine. The mixture was dissolved in methanol (14 mL) and sodium borohydride (469 mg) was added at room temperature, followed by stirring until materials disappear. To the reaction mixture, an aqueous saturated sodium hydrogen carbonate solution was added, followed by extraction with ethyl acetate. The organic layer was washed with saturated saline, dried over anhydrous sodium sulfate and then concentrated to obtain a mixture of 6-(3-fluorophenyl)-2-methoxy-6,7,8,9-tetrahydro-5H-pyrido[4′,3′:4,5]pyrrolo[3,2-b]pyridine and 2-chloro-6-(3-fluorophenyl)-6,7,8,9-tetrahydro-5H-pyrido[4′,3′:4,5]pyrrolo[3,2-b]pyridine. The mixture was dissolved in tetrahydrofuran (13 mL) and di-tert-butyl dicarbonate (960 mg) was added at room temperature, followed by stirring until materials disappear. The reaction mixture was concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1) to obtain the titled compound A (444 mg) and the titled compound B (650 mg), each having the following physical properties.
Quantity
628 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
550 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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